N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide
Description
This compound is a 1,2,4-triazole derivative featuring:
- Core structure: A 4H-1,2,4-triazole ring substituted at positions 3, 4, and 3.
- Substituents: 4-position: 2,5-Dimethoxyphenyl group. 5-position: Thioether linkage to a 2-oxo-2-(thiazol-2-ylamino)ethyl group. 3-position: Methyl group attached to a 3,5-dimethoxybenzamide moiety. The molecule integrates multiple pharmacophoric elements: a triazole core (implicated in hydrogen bonding), methoxy groups (enhancing lipophilicity), and a thiazole ring (contributing to π-stacking interactions).
Properties
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O6S2/c1-34-16-5-6-20(37-4)19(12-16)31-21(13-27-23(33)15-9-17(35-2)11-18(10-15)36-3)29-30-25(31)39-14-22(32)28-24-26-7-8-38-24/h5-12H,13-14H2,1-4H3,(H,27,33)(H,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGENUBLWWSNYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a complex organic compound that integrates several pharmacologically relevant structural motifs. This compound is of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The compound features a triazole ring, thiazole moiety, and methoxy-substituted phenyl groups. The presence of these functional groups suggests a multifaceted mechanism of action that may involve interactions with various biological targets.
Antitumor Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through various pathways.
- Mechanism of Action : The compound may inhibit DNA replication or interfere with cell cycle progression. For example, compounds with a triazole ring have been reported to interact with Bcl-2 proteins, leading to increased apoptosis in cancer cell lines such as Jurkat and A-431 .
- Case Studies : In vitro studies demonstrated that derivatives similar to the compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
Antimicrobial Activity
The compound's thiazole and triazole components suggest potential antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal properties.
- Evaluation Methods : The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays have been employed to assess the efficacy of similar compounds against various pathogens. For instance, certain derivatives have shown MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial activity is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural components:
| Structural Feature | Biological Activity |
|---|---|
| Thiazole Ring | Antitumor activity |
| Triazole Ring | Apoptosis induction |
| Methoxy Groups | Enhanced solubility and bioavailability |
Research Findings
Recent studies have focused on the synthesis and evaluation of thiazole-bearing compounds for their biological activities:
- Synthesis : Various synthetic routes have been developed to create derivatives with optimized biological profiles.
- Biological Testing : Compounds similar to this compound have been tested in vitro against multiple cancer cell lines and bacterial strains.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison with Analogs
Key Observations:
- Triazole vs. Thiadiazole Cores : The target compound’s 1,2,4-triazole core differs from the 1,3,4-thiadiazole in compound 6 (), which may alter electronic properties and binding affinities. Triazoles generally exhibit stronger hydrogen-bonding capacity than thiadiazoles .
- Thioether vs. Thione Linkages: Unlike the triazole-thiones in compounds 7–9 (), the target compound features a thioether group.
- Thiazole Integration: The thiazol-2-ylamino group in the target compound is structurally distinct from the thiazol-5-ylmethyl groups in –4. Positional isomerism in thiazole substituents can influence steric interactions in biological targets .
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations:
- Melting Points : The target compound’s melting point is unreported, but analogs with triazole-thione cores (e.g., 7–9 ) exhibit higher melting points (>200°C) due to stronger intermolecular interactions .
- IR Signatures : The absence of a C=S band in the target compound (unlike 7–9 ) confirms its thioether structure rather than a thione tautomer .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound, given its complex triazole-thiazole-thioether scaffold?
Methodological Answer:
The synthesis should focus on stepwise assembly of the triazole and thiazole moieties. Key steps include:
- Triazole Core Formation: Cyclize 2,5-dimethoxyphenyl-substituted hydrazine derivatives with thiourea analogs under microwave-assisted conditions to enhance reaction efficiency .
- Thioether Linkage: Introduce the thioether group via nucleophilic substitution between a mercapto-triazole intermediate and 2-oxo-2-(thiazol-2-ylamino)ethyl chloride. Use anhydrous acetone and potassium carbonate as a base to minimize hydrolysis .
- Final Coupling: Employ EDC/HOBt-mediated amide coupling between the triazole-thioether intermediate and 3,5-dimethoxybenzoyl chloride. Monitor reaction progress via HPLC to optimize stoichiometry (e.g., 1.2:1 molar ratio of acid chloride to amine) .
Critical Note: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product from byproducts like unreacted thiazole derivatives .
Basic: How can researchers confirm the structural integrity of the compound, particularly the stereochemistry of the thioether and triazole moieties?
Methodological Answer:
Use a combination of spectral and computational techniques:
- NMR Analysis: Compare - and -NMR chemical shifts with density functional theory (DFT)-predicted values for the proposed structure. Pay attention to the thiazole C-2 proton (δ ~7.8–8.2 ppm) and triazole methylene protons (δ ~4.5–5.0 ppm) .
- X-ray Crystallography: If single crystals are obtainable (e.g., via slow evaporation in DCM/ethanol), resolve the crystal structure to confirm bond angles and spatial arrangement of the thioether linkage .
- Mass Spectrometry: High-resolution ESI-MS should match the exact mass (e.g., [M+H] at m/z 602.18) within 5 ppm error .
Advanced: What computational approaches are effective for elucidating structure-activity relationships (SAR) of this compound against kinase targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets of kinases (e.g., EGFR, CDK2). Parameterize the thiazole nitrogen and triazole sulfur as hydrogen bond acceptors .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex; fluctuations >3 Å suggest poor target engagement .
- QSAR Modeling: Train a model using descriptors like LogP, polar surface area, and molecular electronegativity. Validate with a test set of analogs from (e.g., thiadiazole derivatives with IC < 1 μM) .
Advanced: How should researchers address contradictory bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability (e.g., >90% remaining after 1 hour in rodent plasma) and microsomal clearance (e.g., Clint <15 mL/min/kg) to identify metabolic liabilities .
- Formulation Adjustments: If poor solubility is observed (e.g., <10 μg/mL in PBS), use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
- Target Engagement Assays: Perform ex vivo kinase inhibition assays in tissue homogenates to verify that in vitro potency (e.g., IC = 50 nM) translates to in vivo systems .
Case Study: Analogous thiazole-triazole hybrids in showed improved in vivo efficacy after substituting the thioether with a sulfone group, reducing metabolic oxidation .
Advanced: What strategies are recommended for resolving spectral data discrepancies (e.g., unexpected 1H^1H1H-NMR splitting patterns) during characterization?
Methodological Answer:
- Variable Temperature NMR: Heat the sample to 50°C to coalesce split peaks caused by rotational hindrance (e.g., restricted rotation around the triazole-thioether bond) .
- 2D-COSY and NOESY: Identify through-space correlations between the triazole methylene protons and aromatic thiazole protons to confirm spatial proximity .
- Isotopic Labeling: Synthesize a -labeled analog at the triazole C-4 position to distinguish overlapping carbon signals .
Advanced: How can AI-driven tools enhance the design of derivatives with improved selectivity for cancer-related targets?
Methodological Answer:
- Generative Chemistry: Use platforms like ChemBERTa to propose derivatives with modified dimethoxy groups or substituted thiazole rings. Filter candidates for synthetic feasibility (e.g., SAscore <4.5) .
- Predictive ADMET: Apply ADMET Predictor or SwissADME to prioritize derivatives with favorable permeability (e.g., Caco-2 Papp >5 × 10 cm/s) and minimal CYP3A4 inhibition .
- Active Learning Loops: Integrate iterative synthesis and testing data (e.g., IC values) to refine AI models, as demonstrated in for thiadiazole analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
